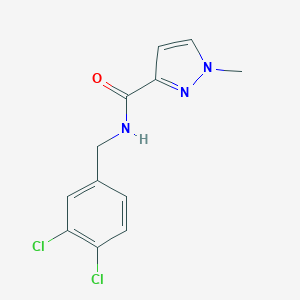![molecular formula C19H14Cl2N2O4 B213665 N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide, commonly known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of furan-2-carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In
Wirkmechanismus
The exact mechanism of action of Compound A is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, Compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, Compound A has been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied and its biological activities are well characterized. However, there are also some limitations to using Compound A in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Compound A. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This information could be used to develop more specific and effective therapies based on Compound A. Another area of research is to investigate its potential use in combination with other drugs or therapies. Finally, research could focus on developing new derivatives of Compound A with improved pharmacological properties.
Synthesemethoden
Compound A can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to produce 2,5-dichlorophenoxide. This is then reacted with 5-bromomethylfuran-2-carboxylic acid to produce 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid. The final step involves the reaction of this compound with 4-aminobenzamide to produce Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Compound A has been found to exhibit immunomodulatory effects by regulating the differentiation and function of immune cells.
Eigenschaften
Produktname |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
Molekularformel |
C19H14Cl2N2O4 |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-7-15(21)17(9-12)26-10-14-6-8-16(27-14)19(25)23-13-4-1-11(2-5-13)18(22)24/h1-9H,10H2,(H2,22,24)(H,23,25) |
InChI-Schlüssel |
JDHNXMRNJLTTLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

